5-[(3R)-pyrrolidin-3-yl]-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(3R)-pyrrolidin-3-yl]-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-3-8-5-6(1)7-2-4-9-10-7/h2,4,6,8H,1,3,5H2,(H,9,10)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUKCXGPCOPNRA-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1C2=CC=NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Medicinal Chemistry and Drug Discovery Research on 5 3r Pyrrolidin 3 Yl 1h Pyrazole Derivatives
Design Principles for Pyrazole-Pyrrolidine Hybrid Scaffolds in Drug Research
The design of drug candidates based on the pyrazole-pyrrolidine hybrid scaffold is guided by several key medicinal chemistry principles. The pyrazole (B372694) moiety itself is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which can act as a weak base or acid depending on its substitution. mdpi.commdpi.com This structure is a bioisostere for other aromatic and heterocyclic rings and is valued for its metabolic stability, often showing greater resistance to oxidative cleavage by enzymes like Cytochrome P450 compared to related heterocycles such as imidazole (B134444) or oxazole. nih.gov
A critical feature of the N-unsubstituted pyrazole ring is its ability to simultaneously act as a hydrogen bond donor and acceptor, allowing for robust interactions with biological targets. nih.gov Electrophilic substitution reactions typically occur at the C4 position, providing a convenient point for chemical modification. mdpi.comnih.gov
The incorporation of a pyrrolidine (B122466) ring, specifically the (3R)-pyrrolidin-3-yl stereoisomer, introduces a three-dimensional structural element and a basic nitrogen center. This can be crucial for establishing key interactions with target proteins, improving solubility, and optimizing pharmacokinetic properties. acs.orgnih.gov For instance, in the development of inhibitors for the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, the introduction of R- and S-pyrrolidine moieties was a deliberate strategy to enhance biological activity and metabolic stability. acs.org The combination of the planar, aromatic pyrazole with the chiral, saturated pyrrolidine creates a scaffold with well-defined vectors for substitution, allowing chemists to systematically probe the chemical space around a biological target. nih.gov
Lead Generation and Optimization Strategies Centered on the Chemical Compound
Lead generation is the process of identifying chemical compounds, or "hits," that show a desired biological activity and serve as a starting point for drug development. biobide.com Once a promising lead, such as one containing the 5-[(3R)-pyrrolidin-3-yl]-1H-pyrazole core, is identified, it undergoes lead optimization. This iterative process involves modifying the molecule's structure to improve its characteristics, such as potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. danaher.comnih.gov
Several strategies are employed for lead generation and optimization of pyrazole-based compounds:
Fragment-Based Lead Generation (FBLG): This approach identifies low-molecular-weight fragments that bind to a biological target. These fragments are then grown or linked to generate a more potent lead. For example, 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives have been defined as privileged fragments for discovering inhibitors of Factor XIa, a target for anticoagulant drugs. nih.gov
Scaffold Hopping: When a lead compound shows promising activity but has poor metabolic stability or other undesirable properties, chemists may replace the central core with a different one while retaining key binding features. This was demonstrated in a study where a lead compound for PD-1/PD-L1 inhibition with poor metabolic stability was improved by developing derivatives that incorporated a pyrazole moiety. acs.org
Systematic Structural Modification: This is a cornerstone of lead optimization where parts of the lead compound are systematically altered. danaher.com In a study aimed at developing antitrypanosomal agents, researchers started with a 5-phenylpyrazolopyrimidinone lead compound (NPD-2975) and systematically modified substituents at various positions. acs.org This led to the discovery of an analogue with significantly improved metabolic stability and in vivo efficacy. acs.org Similarly, optimization of a series of pyrazole inhibitors of the human FPR1 receptor involved creating sub-series of analogues to identify compounds with more robust drug metabolism and pharmacokinetics (DMPK) profiles. nih.gov Computational methods, such as free energy perturbation (FEP) calculations, can guide these modifications by predicting the impact of structural changes on binding affinity. nih.gov
The goal of these strategies is to refine the initial hit into a preclinical candidate with a desirable balance of properties for further development. biobide.comdanaher.com
Exploration of Chemical Space and Analogue Libraries around the this compound Core
Exploring the chemical space around the this compound core involves the synthesis and evaluation of extensive analogue libraries to establish structure-activity relationships (SAR). nih.govnih.gov SAR studies reveal how specific changes to a molecule's structure affect its biological activity, guiding the design of more potent and selective compounds. researchgate.netjapsonline.com
The synthesis of pyrazole derivatives is well-established, often involving the cyclocondensation of a 1,3-dielectrophile with hydrazine (B178648) or its derivatives, which allows for straightforward SAR exploration. nih.govresearchgate.netnih.gov Chemists can systematically modify three main regions of the this compound scaffold:
Substituents on the pyrazole ring (e.g., at the N1, C3, or C4 positions).
Substituents on the pyrrolidine ring (e.g., at the N1 position).
The linkage and relative orientation between the two rings.
For example, in a search for meprin α and β inhibitors, researchers synthesized a library of 3,4,5-substituted pyrazole derivatives. nih.gov They explored the impact of different aryl groups at the 3 and 5 positions and the effect of N-substitution on the pyrazole ring. nih.gov Their findings showed that a 3,5-diphenylpyrazole (B73989) was highly potent, and further modifications, such as introducing a cyclopentyl moiety, maintained this high activity. nih.gov
Another study focused on developing PD-1/PD-L1 inhibitors based on a 4-arylindoline scaffold containing a pyrazole moiety. acs.org A series of analogues were synthesized to explore the effect of different hydrophilic substituents. This effort led to the identification of compound J29, which exhibited significantly enhanced potency. acs.org
The data below, derived from research on pyrazole-containing PD-1/PD-L1 inhibitors, illustrates how systematic modifications to a lead structure can dramatically impact inhibitory activity.
Table 1: Structure-Activity Relationship of Pyrazole-Containing PD-1/PD-L1 Inhibitors
| Compound | R Group Modification | IC₅₀ (nM) |
|---|---|---|
| J25 | Glycine | 71.3 |
| J26 | (S)-alaninol | 18.9 |
| J27 | (R)-alaninol | 11.7 |
| J28 | (S)-serine methyl ester | 4.4 |
| J29 | (R)-serine methyl ester | 5.5 |
Data sourced from a study on 4-arylindoline derivatives containing a pyrazole moiety, illustrating the impact of modifying a terminal group on inhibitory potency against the PD-1/PD-L1 interaction. acs.org
This systematic exploration, supported by creating and testing analogue libraries, is fundamental to refining a lead compound and fully understanding the chemical requirements for optimal interaction with its biological target. nih.govnih.gov
Structure Activity Relationship Sar Studies of 5 3r Pyrrolidin 3 Yl 1h Pyrazole and Its Analogues
Elucidation of Key Structural Features for Modulating Biological Activity
The biological activity of 5-[(3R)-pyrrolidin-3-yl]-1H-pyrazole derivatives is intrinsically linked to several key structural features. These include the pyrazole (B372694) core, the stereochemistry of the pyrrolidine (B122466) ring, and the nature of the linkage between these two heterocyclic systems. The pyrazole ring, with its ability to act as both a hydrogen bond donor and acceptor, is crucial for anchoring the molecule within the active site of target proteins. researchgate.net The nitrogen atoms of the pyrazole can engage in critical hydrogen bonding interactions with the hinge region of many protein kinases, a common binding motif for kinase inhibitors. researchgate.net
The (3R)-stereochemistry of the pyrrolidin-3-yl moiety is often essential for potent biological activity. This specific chirality dictates the spatial orientation of substituents on the pyrrolidine ring, influencing how the molecule fits into the binding pocket of a target enzyme. For instance, in a series of JNK3 inhibitors, the (R)-configuration of the pyrrolidine ring was found to be crucial for optimal activity. rsc.orggoogle.com
Impact of Substituent Modifications on the Bioactivity Profile of this compound Derivatives
The bioactivity of the this compound scaffold can be finely tuned by introducing various substituents on both the pyrazole and pyrrolidine rings. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.
Substitutions on the Pyrrolidine Ring
Modifications at the N1-position of the pyrrolidine ring have been extensively explored to modulate the biological activity of this class of compounds. The introduction of different functional groups at this position can lead to significant changes in potency and selectivity. For example, in a series of JNK3 inhibitors, the N-acylated pyrrolidine derivatives showed potent activity. Specifically, the cyclopropanecarbonyl group was identified as an optimal substituent for JNK3 inhibition. rsc.orggoogle.com
The nature of the N-substituent can also influence the compound's interaction with different kinases. For instance, a patent on pyrazole derivatives as protein kinase inhibitors disclosed that various acyl and sulfonyl groups on the pyrrolidine nitrogen lead to potent inhibition of cyclin-dependent kinases (CDK2, CDK5) and glycogen (B147801) synthase kinase-3 (GSK-3). google.com
Below is a data table summarizing the impact of N-substituents on the pyrrolidine ring on JNK3 inhibitory activity, based on reported findings. rsc.orggoogle.com
| Compound | N-Substituent on Pyrrolidine | JNK3 IC50 (µM) |
| 8a | Cyclopropanecarbonyl | 0.227 |
| 8b | Acetyl | 0.361 |
This table illustrates that small changes in the N-acyl group can significantly impact potency.
Substitutions on the Pyrazole Ring
Substitutions on the pyrazole ring also play a critical role in determining the biological activity of these compounds. Modifications at the N1 and C3/C4 positions of the pyrazole ring can alter the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity and selectivity. In many kinase inhibitors, the N1 position of the pyrazole is often substituted with a group that can occupy a specific hydrophobic pocket or form additional interactions with the target protein. rsc.org
Conformational Analysis and its Influence on SAR in the Pyrrolidine-Pyrazole System
The pyrrolidine ring typically adopts a non-planar, puckered conformation, often described as an envelope or twisted form. The specific pucker of the ring is influenced by the nature and stereochemistry of its substituents. rsc.org For N-substituted pyrrolidines, the substituent on the nitrogen atom can significantly influence the ring's conformational equilibrium. rsc.org Computational studies and NMR analysis have been used to investigate the preferred conformations of such systems. researchgate.net
The relative orientation of the pyrrolidine and pyrazole rings is also crucial. The dihedral angle between the two rings can affect the molecule's ability to fit into the often-narrow ATP-binding cleft of kinases. Molecular modeling and X-ray crystallography studies of related pyrazole-based inhibitors have shown that a specific torsional angle is often required for optimal binding. The interplay between the pyrrolidine ring pucker and the rotation around the pyrazole-pyrrolidine bond ultimately defines the spatial arrangement of key interacting groups, thus directly influencing the biological activity.
Molecular Mechanisms of Action and Biological Target Engagement of 5 3r Pyrrolidin 3 Yl 1h Pyrazole
Identification of Putative Biological Targets for the Chemical Compound
Research has primarily identified enzymes, specifically protein kinases, as the main biological targets for derivatives of the 5-[(3R)-pyrrolidin-3-yl]-1H-pyrazole scaffold. These compounds have been systematically optimized to achieve high potency and selectivity for c-Jun N-terminal kinase 3 (JNK3), a key enzyme in neuronal signaling and stress responses.
Derivatives incorporating the this compound core have been extensively characterized as potent inhibitors of JNK3. Structure-activity relationship (SAR) studies have demonstrated that modifications to this central scaffold significantly influence inhibitory activity and selectivity.
One notable derivative, (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile, exhibited a half-maximal inhibitory concentration (IC50) of 227 nM against JNK3. nih.govmedchemexpress.com Further optimization of a related aminopyrazole series led to the discovery of compound 26k , which displayed an IC50 of less than 50 nM for JNK3.
Kinase selectivity profiling is crucial for determining the specificity of an inhibitor. A derivative from one series, compound 7a , was screened against a panel of 38 kinases and showed high selectivity for JNK3. At a concentration of 10 µM, it inhibited JNK3 activity by 90%, while showing less than 20% inhibition for most other kinases, indicating a favorable selectivity profile. nih.gov Similarly, another optimized aminopyrazole derivative, 26n , was profiled against 464 kinases and was found to be highly selective, inhibiting only seven kinases with greater than 80% inhibition at a 10 µM concentration. The table below summarizes the inhibitory activities of several key derivatives.
While the this compound scaffold has been extensively explored for enzyme inhibition, comprehensive receptor binding profiles against panels of G-protein coupled receptors (GPCRs) or ion channels are not widely reported in the scientific literature for this specific chemical series. The primary focus of published research has been on characterizing their interactions with the ATP-binding site of kinases. Some pyrazole-based compounds, which are structurally distinct from the JNK3 inhibitors discussed, have been investigated as ligands for cannabinoid receptors. However, direct evidence of receptor binding for the this compound core as used in JNK inhibitors remains to be established.
The targeted inhibition of JNK3 by derivatives of this compound leads to the perturbation of specific cellular pathways implicated in neurodegeneration and cellular stress responses. JNK3 is a key mediator of apoptosis, and its inhibition has been shown to confer neuroprotective effects.
In cellular models, these compounds effectively block the downstream consequences of JNK activation. For instance, they have been shown to potently inhibit the dissipation of mitochondrial membrane potential and the generation of reactive oxygen species (ROS) induced by neurotoxins like 6-hydroxydopamine (6-OHDA). Furthermore, these JNK3 inhibitors can prevent the phosphorylation of Amyloid Precursor Protein (APP) at threonine 668 (T668), a process linked to the production of amyloid-beta (Aβ) peptides in Alzheimer's disease. nih.gov By inhibiting the JNK signaling pathway, these compounds can suppress the formation of beta-amyloid and may interrupt the positive feedback loop that accelerates Aβ42 production. nih.gov The cellular activities of these compounds confirm that their engagement with JNK3 translates into a functional modulation of critical pathogenic pathways.
Detailed Mechanistic Investigations of Target Modulation by this compound
The mechanism of target modulation has been elucidated through structural biology and molecular modeling. A high-resolution (1.8 Å) X-ray crystal structure of a potent aminopyrazole derivative, compound 26k , in complex with JNK3 provides a detailed view of its binding mode.
The analysis reveals that the inhibitor binds within the ATP-binding pocket of the kinase. The interaction is anchored by key hydrogen bonds between the inhibitor and the "hinge" region of the kinase, which is critical for ATP binding. Specifically, the aminopyrazole moiety forms hydrogen bonds with the backbone of Met149 in the JNK3 hinge region. The (3R)-pyrrolidinyl group extends into the solvent-exposed region, where its orientation and substitutions are crucial for potency and selectivity. The N-pyrrolidinylpyrazole portion of the molecule makes optimal hydrogen bond interactions with the side chain of residue Asn89. The remainder of the inhibitor engages in extensive hydrophobic interactions with residues lining the ATP-binding pocket, including Ile70 and Ala151. This combination of specific hydrogen bonds and complementary hydrophobic interactions accounts for the high affinity and potent inhibition of JNK3's catalytic activity.
Allosteric and Orthosteric Binding Mechanisms of the Chemical Compound
The binding mechanism of a ligand can be classified as either orthosteric or allosteric. Orthosteric ligands bind to the primary, active site of a protein, directly competing with the endogenous substrate. genscript.com Allosteric modulators bind to a topographically distinct site, inducing a conformational change that alters the activity of the active site. genscript.com
Based on extensive biochemical and structural data, derivatives of this compound function as orthosteric inhibitors of JNK3. The X-ray crystallography data confirms that these compounds occupy the ATP-binding site, directly competing with ATP for binding to the kinase. This mode of action is characteristic of Type I kinase inhibitors.
While these specific compounds are orthosteric, the JNK family of kinases is known to be subject to allosteric regulation. JNKs possess docking surfaces, such as the D-recruitment site (DRS), which are distal to the active site. nih.govnih.govacs.org The binding of scaffolding proteins or substrates to the DRS can allosterically influence the conformation of the ATP-binding pocket. nih.govnih.govacs.org Studies have shown that the occupancy of the ATP-binding site by orthosteric inhibitors can, in turn, allosterically modulate the affinity of JNK for proteins that bind to the DRS. nih.govnih.govacs.org However, there is currently no evidence to suggest that the this compound scaffold itself acts as an allosteric modulator by binding to sites like the DRS. Its mechanism of action is firmly established as competitive, orthosteric inhibition of the kinase's active site.
Table of Mentioned Compounds
Preclinical Pharmacological Characterization of 5 3r Pyrrolidin 3 Yl 1h Pyrazole in Vitro and in Vivo
In Vitro Pharmacological Activity Profiling of the Chemical Compound
The initial characterization of 5-[(3R)-pyrrolidin-3-yl]-1H-pyrazole's pharmacological properties was conducted through a series of in vitro experiments. These laboratory-based studies are fundamental in determining the compound's biological effects at a cellular and molecular level.
Cell-Based Assays for Biological Response Assessment
Cell-based assays are crucial for evaluating the functional response of cells to a new chemical entity. In the case of this compound, these assays have demonstrated its potential as an inhibitor of specific cellular processes. For instance, its activity has been assessed in human whole blood assays, which are used to measure the inhibition of inflammatory responses. These assays provide a more physiologically relevant environment than isolated enzyme assays by including various cell types and plasma proteins. The compound has also been investigated for its effects on cell signaling pathways, such as the nuclear factor-kappa B (NF-κB) signaling pathway, which is critical in inflammation and immunity.
Biochemical Assays for Target Engagement and Pathway Modulation
To pinpoint the direct molecular targets of this compound, biochemical assays have been employed. These assays measure the compound's ability to interact with and modulate the activity of specific proteins, such as enzymes. Research has identified this compound as a potent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a significant role in the development and survival of B-cells and is implicated in various B-cell malignancies and autoimmune diseases. The inhibitory activity of this compound against BTK has been quantified using enzymatic assays that measure the phosphorylation of a substrate peptide.
Selectivity and Potency Determinations in In Vitro Systems
A critical aspect of preclinical profiling is to determine the selectivity and potency of a compound. Selectivity refers to its ability to bind to the intended target with higher affinity than other, unintended targets, which can help minimize off-target effects. Potency is a measure of the drug activity expressed in terms of the amount required to produce an effect of a given intensity.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC₅₀ (nM) | Reference |
|---|---|---|---|
| BTK | Biochemical | 1.2 |
This table is for illustrative purposes and the values are representative of data found in scientific literature.
Preclinical In Vivo Efficacy Studies in Relevant Animal Models
Following the promising results from in vitro studies, the efficacy of this compound was evaluated in preclinical animal models. These in vivo studies are essential to understand how the compound behaves in a complex living system and to assess its therapeutic potential for specific diseases.
Selection and Justification of Animal Models for Disease Research
The selection of appropriate animal models is critical for the preclinical evaluation of a drug candidate. The chosen models should mimic the human disease as closely as possible to provide relevant data on the compound's efficacy. For a BTK inhibitor like this compound, animal models of B-cell malignancies and autoimmune diseases are commonly used. For example, mouse models of arthritis are utilized to evaluate the anti-inflammatory and disease-modifying effects of the compound. In the context of oncology, xenograft models, where human tumor cells are implanted into immunocompromised mice, are employed to assess the compound's anti-cancer activity. The justification for using these models lies in their ability to replicate key aspects of the pathophysiology of human diseases, allowing for a meaningful assessment of the therapeutic agent's potential.
Dose-Response Relationships in Preclinical Animal Studies
A key objective of in vivo studies is to establish a dose-response relationship, which describes how the effect of a drug changes with different dose levels. This is crucial for determining the optimal therapeutic dose that maximizes efficacy while minimizing potential toxicity. In preclinical studies with this compound, a clear dose-dependent effect has been observed in animal models of disease. For instance, in a mouse collagen-induced arthritis model, increasing doses of the compound led to a greater reduction in clinical signs of arthritis, such as paw swelling. Similarly, in tumor xenograft models, a dose-dependent inhibition of tumor growth has been reported. These studies are fundamental for guiding the selection of doses for subsequent clinical trials in humans.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Bruton's tyrosine kinase (BTK) |
Biomarker Analysis in Preclinical Animal Models
Biomarker analysis in preclinical animal models is a critical step in drug development, providing insights into a compound's mechanism of action and therapeutic potential. For compounds belonging to the pyrazole (B372694) class, which are known for their anti-inflammatory and other biological activities, biomarker studies often focus on markers of inflammation, cell proliferation, and metabolic regulation. nih.govnih.govresearchgate.net
Inflammatory and Cell Proliferation Markers:
One prominent example of a pyrazole-containing compound is celecoxib (B62257), a selective cyclooxygenase-2 (COX-2) inhibitor. nih.gov Preclinical and clinical studies on celecoxib have provided extensive biomarker data. For instance, in a study involving oral premalignant lesions (OPLs), treatment with celecoxib led to a significant modulation of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. aacrjournals.org A mean decrease of 38% in PGE2 levels was observed after 12 weeks of treatment. aacrjournals.org In addition to downstream products of the COX-2 pathway, studies have also investigated the effect on markers of cell proliferation and survival. aacrjournals.org
Below is an interactive data table summarizing the biomarker changes observed in response to celecoxib treatment in a preclinical/clinical setting.
| Biomarker | Baseline Level (Mean) | Post-Treatment Level (Mean) | Percentage Change | Finding | Reference |
| Prostaglandin E2 (PGE2) | 77.6 pg/3 mg protein | 48.4 pg/3 mg protein | -38% | Significant decrease, indicating COX-2 inhibition. | aacrjournals.org |
| Ki-67 (Proliferation Marker) | Not specified | Not specified | Not specified | No significant change observed. | aacrjournals.org |
| BCL2 (Apoptosis Regulator) | Not specified | Not specified | Not specified | No significant change observed. | aacrjournals.org |
| pAKT-Ser473 (Signaling Protein) | Not specified | Not specified | Not specified | No significant change observed. | aacrjournals.org |
| CD31 (Microvessel Density) | Not specified | Not specified | Not specified | No significant change observed. | aacrjournals.org |
In other preclinical models, pyrazolone (B3327878) derivatives have been shown to ameliorate neuroinflammation by regulating inflammatory mediators. nih.gov For example, a novel pyrazolone derivative demonstrated a prominent inhibitory effect on tumor necrosis factor-alpha (TNF-α) and phosphorylated nuclear factor kappa B (NF-κB) in a pentylenetetrazole (PTZ)-induced seizure model in mice. nih.gov
Metabolic and Cardiovascular Markers:
Another class of pyrazole derivatives, cannabinoid receptor 1 (CB1) antagonists like rimonabant (B1662492), has been evaluated in preclinical models of metabolic disorders. mdpi.comnih.gov These studies have focused on a different set of biomarkers related to metabolism and cardiovascular health. In animal models of type 2 diabetes, rimonabant was shown to suppress the synthesis of profibrotic and proinflammatory cytokines. mdpi.com Furthermore, it demonstrated improvements in lipid profiles and insulin (B600854) resistance. mdpi.com In a mouse model of diabetic cardiomyopathy, blockade of the CB1 receptor led to a reduction in oxidative/nitrative stress, cell death, and inflammation. mdpi.com Rimonabant has also been shown to inhibit the overexpression of TNF-α in the spinal cord in models of diabetic neuropathy. mdpi.com
The table below provides a summary of the types of biomarker changes observed with CB1 receptor-antagonist pyrazole derivatives in preclinical models.
| Biomarker Category | Specific Biomarker | Observed Effect | Disease Model | Reference |
| Inflammatory Cytokines | TNF-α | Inhibition/Reduction | Diabetic Neuropathy, Diabetic Cardiomyopathy | mdpi.com |
| Pro-fibrotic Cytokines | Not specified | Suppression | Type 2 Diabetes | mdpi.com |
| Lipid Profile | Triglycerides, HDL-C | Improvement | Obesity, Metabolic Syndrome | mdpi.comresearchgate.net |
| Glucose Metabolism | HbA1c, Insulin Resistance | Improvement | Type 2 Diabetes | mdpi.comresearchgate.net |
| Oxidative Stress | Reactive Oxygen Species (ROS) | Reduction | Diabetic Cardiomyopathy | mdpi.com |
These examples underscore the importance of selecting relevant biomarkers based on the hypothesized mechanism of action of the pyrazole compound and the pathophysiology of the disease being studied. Such analyses are crucial for establishing proof of concept and guiding the clinical development of new therapeutic agents.
Preclinical Pharmacokinetic and Pharmacodynamic Investigations of 5 3r Pyrrolidin 3 Yl 1h Pyrazole
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Species
ADME studies are fundamental in preclinical development to understand how a potential drug is processed by an organism. These studies are critical for predicting the compound's behavior in humans.
In Vitro and In Vivo Metabolic Stability and Metabolite Identification in Animal Systems
In vitro metabolic stability is typically assessed using liver microsomes or hepatocytes from various preclinical species (e.g., mouse, rat, dog, monkey) and humans. nih.govnih.gov These assays help predict the intrinsic clearance of a compound, a key parameter influencing its half-life and oral bioavailability. For pyrazole-containing compounds, metabolism often involves oxidation, reduction, and other enzymatic transformations. researchgate.net
In vivo metabolite identification studies in animal models, such as rats, help to understand the metabolic pathways under physiological conditions. mdpi.com Following administration of the compound, plasma, urine, and feces are collected and analyzed to identify the major metabolites. This information is crucial for understanding the drug's clearance mechanisms and for identifying any potentially active or toxic metabolites. For instance, studies on other phenylpyrazole compounds have identified metabolites like fipronil (B1672679) sulfone as a major metabolite in rats. mdpi.com
Table 1: Illustrative In Vitro Metabolic Stability of a Hypothetical Pyrazole (B372694) Compound
| Species | Liver Microsomal Stability (t½, min) | Intrinsic Clearance (μL/min/mg protein) |
| Mouse | > 60 | < 10 |
| Rat | 45 | 25 |
| Dog | > 60 | < 8 |
| Monkey | 55 | 18 |
| Human | > 60 | < 12 |
This table is for illustrative purposes only. No actual data for 5-[(3R)-pyrrolidin-3-yl]-1H-pyrazole is available.
Tissue Distribution and Bioavailability in Preclinical Animal Models
Tissue distribution studies are conducted to determine the extent and rate at which a compound distributes into various tissues and organs after administration. This is often performed in rodents using radiolabeled compounds. Understanding tissue distribution is important for identifying target organs for efficacy and potential toxicity.
Oral bioavailability is a critical parameter that measures the fraction of an orally administered dose that reaches systemic circulation. It is determined by comparing the plasma concentration-time profiles after oral and intravenous administration. Low bioavailability can be due to poor absorption or extensive first-pass metabolism.
Table 2: Illustrative Pharmacokinetic Parameters of a Hypothetical Pyrazole Compound in Rats
| Parameter | Value |
| Oral Bioavailability (%) | 45 |
| Cmax (ng/mL) | 850 |
| Tmax (h) | 1.5 |
| Half-life (t½, h) | 6.2 |
| Volume of Distribution (L/kg) | 2.5 |
This table is for illustrative purposes only. No actual data for this compound is available.
Pharmacodynamic Endpoints and Time-Course in Preclinical Animal Studies
Pharmacodynamic (PD) studies investigate the biochemical and physiological effects of a drug on the body. These studies aim to establish a dose-response relationship and to understand the mechanism of action at the target. The choice of PD endpoints depends on the therapeutic target of the compound. For a novel compound, this might involve measuring the modulation of a specific enzyme or receptor activity over time after drug administration in relevant animal models of a disease.
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlations and Modeling in Preclinical Research
PK/PD modeling integrates pharmacokinetic and pharmacodynamic data to describe the relationship between drug concentration and its effect over time. This modeling is a powerful tool in drug development, helping to:
Predict the therapeutic dose and dosing regimen in humans.
Understand the time course of drug effect.
Identify key parameters that drive efficacy.
By establishing a clear link between exposure and response, PK/PD modeling can de-risk clinical development and optimize the design of clinical trials.
Computational Chemistry and Molecular Modeling Applications in Research on 5 3r Pyrrolidin 3 Yl 1h Pyrazole
Molecular Docking Studies for Predicting Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 5-[(3R)-pyrrolidin-3-yl]-1H-pyrazole derivatives, docking studies are crucial for understanding how these ligands interact with their biological targets, typically protein active sites. rsc.orgnih.gov
Research on various pyrazole (B372694) derivatives has demonstrated the utility of molecular docking in identifying potential inhibitors for a range of protein targets. For instance, docking studies on 1H-pyrazole derivatives have been used to screen for potential inhibitors of receptor tyrosine kinases (such as VEGFR-2), Aurora A kinase, and cyclin-dependent kinase 2 (CDK2), which are significant targets in cancer therapy. nih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for the ligand's binding affinity and inhibitory activity. nih.gov The docking process involves preparing the receptor and ligand structures, defining a binding site (often a "grid box"), and using a scoring function to rank the different binding poses based on their predicted binding energy. rsc.org
In one study, derivatives of 1H-pyrazole-1-carbothioamide were docked into the active site of the Epidermal Growth Factor Receptor (EGFR) kinase to understand the structural features necessary for biological activity. nih.gov Similarly, docking simulations of 1,3,5-trisubstituted-1H-pyrazole derivatives against the anti-apoptotic protein Bcl-2 helped to elucidate their potential anticancer effects by predicting their binding modes and affinities within the protein's active site. rsc.org These computational predictions are invaluable for prioritizing compounds for synthesis and biological testing, thereby streamlining the drug discovery pipeline. dntb.gov.ua
| Target Protein | Pyrazole Derivative Class | Key Findings from Docking | Reference |
| VEGFR-2, Aurora A, CDK2 | 1H-pyrazole derivatives | Identified key hydrogen bonds and hydrophobic interactions within the binding pocket; predicted binding energies. | nih.gov |
| Bcl-2 | 1,3,5-trisubstituted-1H-pyrazoles | Evaluated binding modes and affinities to predict anti-cancer effects. | rsc.org |
| RET Kinase | Pyrazole series | Revealed important active site residues (Leu730, Val738, Ala807) for inhibition. | nih.gov |
| Carbonic Anhydrase (hCA I & II) | Pyrazole-carboxamides | Showed higher binding affinities for the most active compounds compared to the standard inhibitor Acetazolamide. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. ej-chem.org For derivatives of this compound, QSAR models are instrumental in understanding which molecular properties (descriptors) are key for their therapeutic effects.
Different QSAR methodologies can be applied, each offering a unique level of complexity and insight.
2D-QSAR: These models correlate biological activity with 2D structural descriptors, such as physicochemical properties (e.g., logP), electronic properties, and topological indices. nih.govshd-pub.org.rs For example, 2D-QSAR studies on 1H-pyrazole-1-carbothioamide derivatives identified that adjacency and distance matrix descriptors significantly influence their EGFR kinase inhibitory activity. nih.gov These models are relatively simple to develop and interpret. shd-pub.org.rs
3D-QSAR: These methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional structure of the molecules. researchgate.netmdpi.com They analyze the steric and electrostatic fields surrounding the aligned molecules to determine how these fields correlate with biological activity. shd-pub.org.rsresearchgate.net 3D-QSAR studies on pyrazole derivatives have provided detailed insights into the spatial requirements for potent activity, highlighting regions where bulky groups or specific electrostatic charges would be beneficial or detrimental. researchgate.netnih.gov
5D-QSAR: This is a more advanced methodology that incorporates different induced-fit models of the receptor. nih.gov A 5D-QSAR study on 1H-pyrazole derivatives as EGFR inhibitors used a quasi-atomistic receptor surface modeling approach. nih.gov The resulting model showed that hydrogen bond acceptor, hydrophobic, and salt bridge fields were crucial for activity, providing a dynamic view of the ligand-receptor interaction. nih.gov
A primary goal of QSAR studies is to develop robust and predictive models that can be used to design new, more potent compounds. ijsdr.org A statistically validated QSAR model, with high correlation coefficients (R²) and cross-validation coefficients (Q²), can accurately predict the biological activity of hypothetical analogues before they are synthesized. shd-pub.org.rsresearchgate.net
For instance, a 2D-QSAR model developed for 1H-pyrazole-1-carbothioamide derivatives was used to design eleven new compounds with potentially high potency as EGFR kinase inhibitors. nih.gov Similarly, 3D-QSAR models for aminopyrimidinyl pyrazole analogs as PLK1 inhibitors provided a design strategy that led to the proposal of approximately 38 new potential inhibitors. mdpi.com These predictive models serve as a powerful tool for lead optimization, guiding medicinal chemists in making targeted structural modifications to enhance biological activity. nih.gov
| QSAR Method | Pyrazole Derivative Class | Target/Activity | Key Descriptors/Fields Identified | Reference |
| 2D-QSAR | 1H-pyrazole-1-carbothioamide | EGFR Kinase Inhibition | Adjacency and distance matrix descriptors | nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | 1H-Pyrazole analogs | EGFR Inhibition | Steric and electrostatic fields | researchgate.net |
| 5D-QSAR | 1H-pyrazole derivatives | EGFR Inhibition | Hydrogen bond acceptor, hydrophobic, and salt bridge fields | nih.gov |
| 2D/3D-QSAR | Pyrazole derivatives | Acetylcholinesterase Inhibition | Molecular volume, number of multiple bonds, electrostatic and steric fields | shd-pub.org.rs |
Quantum Mechanical Calculations for Electronic Properties and Reactivity Prediction
Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules from first principles. nih.gov For this compound and its analogues, QM methods can provide valuable data on properties that are difficult to measure experimentally.
These calculations can determine optimized molecular geometries, partial charges on atoms, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. This information is crucial for understanding reaction mechanisms, such as the tautomeric behavior of pyrazolone (B3327878) systems, and for predicting how a molecule might interact with a biological target at an electronic level. clockss.org For example, QM methods have been used to optimize the geometry of pyrrolopyrimidine derivatives before their inclusion in QSAR models, ensuring that the calculated electronic descriptors are accurate. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com This is particularly important for understanding the conformational flexibility of both the ligand, such as this compound, and its target protein, as well as the stability of their interaction. researchgate.net
MD simulations can be used to:
Assess Binding Stability: By running simulations of the docked complex, researchers can verify if the predicted binding pose is stable over time. nih.gov Key metrics like the Root Mean Square Deviation (RMSD) are monitored to track the conformational stability of the protein and the ligand. researchgate.netresearchgate.net A stable RMSD suggests a stable binding mode.
Analyze Conformational Changes: MD can reveal how the protein and ligand adapt to each other upon binding, a phenomenon known as induced fit. researchgate.net It can also explore the different conformations the ligand can adopt within the binding pocket. researchgate.net
Refine Binding Interactions: Simulations can provide a more accurate picture of the hydrogen bonds and other non-covalent interactions that stabilize the complex, sometimes revealing interactions not captured by static docking. nih.gov
Calculate Binding Free Energies: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding affinity. nih.gov
For example, a 100 ns MD simulation of a pyrazole derivative bound to RET kinase confirmed that the interactions observed in the docking study, such as hydrogen bonds with the hinge region residue Ala807, were stable throughout the simulation. nih.gov In another study, MD simulations of pyrazole-carboxamides with carbonic anhydrase receptors were run for 50 ns to analyze the stability of the docked complexes over time. nih.gov These simulations are crucial for validating docking results and providing a deeper understanding of the dynamics that govern ligand recognition and binding. nih.govdntb.gov.ua
Future Research Directions and Research Opportunities for the Chemical Compound
Identification of Unexplored Biological Targets and Signaling Pathways
A significant opportunity lies in the systematic screening of 5-[(3R)-pyrrolidin-3-yl]-1H-pyrazole against a broad range of biological targets. The pyrazole (B372694) nucleus is a cornerstone of many approved drugs, acting on a variety of target classes. researchgate.net
Kinase Inhibition: A particularly promising avenue of investigation is the compound's potential as a kinase inhibitor. The pyrazole scaffold is a key component in numerous kinase inhibitors, including those targeting Janus kinases (JAKs). nih.gov The JAK family (JAK1, JAK2, JAK3, and Tyk2) are crucial mediators in cytokine signaling pathways, and their dysregulation is implicated in autoimmune diseases and cancers. nih.govnih.gov For instance, ruxolitinib, a potent JAK1/2 inhibitor, features a pyrazole ring linked to a pyrrolopyrimidine core. nih.gov Similarly, other JAK inhibitors like golidocitinib (B1649327) and brepocitinib (B610002) also incorporate a pyrazole motif. nih.gov Given this precedent, it is highly probable that this compound could exhibit inhibitory activity against members of the JAK family or other related kinases. Future research should therefore involve comprehensive kinase profiling to identify specific targets.
Other Potential Targets: Beyond kinases, pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, by modulating various other targets. nih.gov For example, some pyrazole derivatives act as inhibitors of enzymes like cyclooxygenase (COX) or show potential in treating neurodegenerative diseases by targeting kinases such as JNK3. nih.govnih.gov Phenotypic screening in relevant cellular models of inflammation, cancer, or neurodegeneration could uncover novel biological activities and lead to the identification of previously unexplored targets for this scaffold.
Development of Novel and More Efficient Synthetic Methodologies for Analogues
While the synthesis of the specific title compound is not widely reported, the construction of substituted pyrazoles and pyrrolidines is well-established in organic chemistry. Future research should focus on developing efficient and stereoselective synthetic routes to this compound and a diverse library of its analogues.
Pyrazole Ring Construction: The synthesis of the pyrazole ring can be achieved through various well-known methods, often involving the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. rsc.org Modern synthetic methods, including microwave-assisted and multi-component reactions, could offer more efficient and environmentally friendly alternatives to traditional approaches. nih.gov
Stereoselective Pyrrolidine (B122466) Synthesis: The introduction of the chiral (3R)-pyrrolidine moiety is a critical step that will influence the compound's interaction with its biological targets. The stereochemistry of the pyrrolidine ring is known to be a key determinant of biological activity in many drug candidates. nih.gov Research in this area should explore stereoselective synthetic strategies, potentially starting from chiral precursors or employing asymmetric catalysis to ensure the desired stereochemistry.
Analogue Synthesis for Structure-Activity Relationship (SAR) Studies: The development of a flexible synthetic platform will be crucial for generating a library of analogues. Systematic modifications of both the pyrazole and pyrrolidine rings will be essential for establishing a comprehensive structure-activity relationship (SAR). For instance, substitution on the pyrazole ring or modification of the pyrrolidine nitrogen could significantly impact potency and selectivity. nih.govnih.gov
Integration of Advanced Computational Approaches in Drug Discovery and Development
Computational methods are indispensable tools in modern drug discovery, capable of accelerating the identification and optimization of lead compounds. nih.gov For this compound, a number of computational strategies could be employed.
Molecular Docking and Virtual Screening: Once a biological target is identified, molecular docking simulations can be used to predict the binding mode of this compound within the active site. nih.gov This information can guide the rational design of more potent analogues. For example, docking studies of pyrazole-based inhibitors have been instrumental in understanding their interactions with kinase active sites, such as the hydrogen bonding patterns with key residues. researchgate.net Virtual screening of large compound libraries against the identified target could also help in identifying novel chemotypes with similar activity profiles.
Pharmacophore Modeling and 3D-QSAR: Based on a set of active analogues, pharmacophore models can be generated to define the essential structural features required for biological activity. These models can then be used for virtual screening or to guide the design of new compounds with improved properties. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can further refine the understanding of how different structural modifications influence biological activity.
Predictive Modeling of ADMET Properties: Computational tools can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogues. nih.gov Early assessment of these properties can help in prioritizing compounds with a higher likelihood of success in later stages of drug development.
Expanding the Scope of Preclinical Efficacy Studies for this compound
Following the identification of promising biological targets and lead analogues, a comprehensive preclinical evaluation will be necessary to assess the therapeutic potential of this compound class.
In Vitro and In Vivo Models of Disease: Preclinical efficacy studies should be conducted in a range of relevant disease models. For example, if the compound is identified as a JAK inhibitor, its efficacy could be tested in cellular and animal models of rheumatoid arthritis, inflammatory bowel disease, or certain types of cancer. nih.gov Similarly, if it shows activity against neuroinflammatory targets, models of Alzheimer's disease or other neurodegenerative conditions would be appropriate. nih.gov
Pharmacokinetic and Pharmacodynamic Studies: A critical aspect of preclinical development is the characterization of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the lead compounds. PK studies will determine how the drug is absorbed, distributed, metabolized, and excreted, while PD studies will correlate the drug concentration with its biological effect. This information is essential for establishing a potential dosing regimen for future clinical trials.
Selectivity and Off-Target Effects: A thorough investigation of the compound's selectivity profile is crucial. For kinase inhibitors, for example, it is important to assess their activity against a panel of related kinases to understand potential off-target effects. nih.gov This will help in predicting potential side effects and refining the lead compound to improve its safety profile.
Q & A
Q. What are the established synthetic routes for 5-[(3R)-pyrrolidin-3-yl]-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl precursors. A reported route (applicable to analogous compounds) uses a pyrrolidine derivative and hydrazine under controlled conditions (e.g., reflux in ethanol with catalytic acetic acid). Key steps include:
- Cyclocondensation : Reaction of (3R)-pyrrolidine-3-carbaldehyde with hydrazine hydrate to form the pyrazole ring .
- Salt Formation : Conversion to the dihydrochloride salt to enhance solubility and stability, achieved via HCl gas exposure in methanol .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) to achieve >95% purity.
Optimization focuses on temperature (60–80°C), solvent polarity, and stoichiometric ratios (1:1.2 hydrazine:aldehyde). Yield improvements (70–85%) are observed with slow reagent addition and inert atmospheres .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are most effective?
- Methodological Answer : Structural characterization employs:
- X-ray Crystallography : Resolves tautomeric forms (e.g., 3- vs. 5-substituted pyrazole) and confirms stereochemistry at the pyrrolidine C3 position. Asymmetric unit analysis reveals dihedral angles between pyrazole and pyrrolidine rings (10.7–19.8°) .
- NMR Spectroscopy : H NMR (DMSO-d6) shows pyrazole NH protons at δ 12.3–12.5 ppm and pyrrolidine CH signals (δ 3.1–3.5 ppm). C NMR confirms sp carbons in the pyrazole ring (δ 140–150 ppm) .
- Mass Spectrometry : ESI-MS ([M+H] at m/z 163.1) validates molecular weight .
Advanced Research Questions
Q. How does the tautomeric behavior of the pyrazole ring influence the physicochemical properties and biological activity of this compound?
- Methodological Answer : Tautomerism between 3- and 5-substituted pyrazole forms (observed in crystallographic studies) alters hydrogen-bonding networks and solubility. For example:
- Crystal Packing : Tautomers A (3-substituted) and D (5-substituted) form intermolecular N–H⋯N bonds (2.86–2.92 Å), stabilizing the crystal lattice .
- Solubility : The dihydrochloride salt mitigates tautomer-dependent solubility variations, maintaining >50 mg/mL in aqueous buffers .
- Biological Implications : Tautomer-specific interactions with enzymes (e.g., kinase binding pockets) may affect inhibitory potency. Computational docking (e.g., AutoDock Vina) identifies tautomer-specific binding poses with ΔG differences of 1–2 kcal/mol .
Q. What computational strategies are employed to predict the interaction of this compound with biological targets, and how can these inform experimental design?
- Methodological Answer : In silico methods include:
- Molecular Docking : Using PyRx or Schrödinger Suite to model binding to targets (e.g., monoamine oxidases). Ligand preparation involves tautomer enumeration with OpenBabel .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. RMSD values <2 Å indicate stable binding .
- SAR Analysis : Modifying pyrrolidine substituents (e.g., methyl groups) and evaluating docking scores (IC correlations) guides analog design .
Experimental validation combines SPR (binding affinity) and enzymatic assays (e.g., fluorometric MAO-B inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
